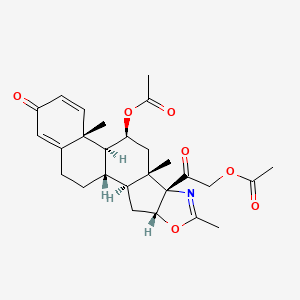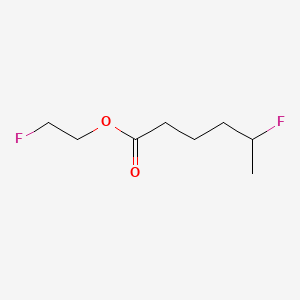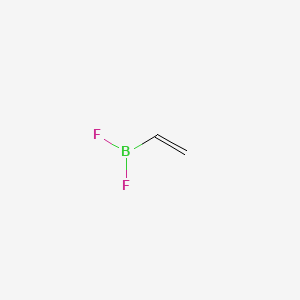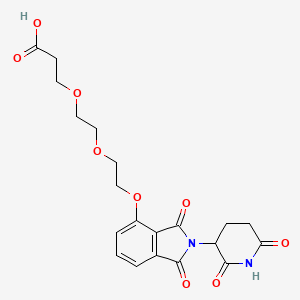
3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG2-Acid is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and the PEG linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used for research purposes and is known for its role in targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG2-Acid involves the conjugation of Thalidomide with a PEG2 linker. The carboxylic acid functional group of Thalidomide-O-PEG2-Acid is activated using peptide coupling reagents like PyBOP or carbodiimides such as EDC to form a stable amide linkage with amines . The synthesis starts with readily available L-glutamine, which undergoes treatment with Na2CO3 in water, followed by the addition of N-carbethoxyphthalimide .
Industrial Production Methods
While specific industrial production methods for Thalidomide-O-PEG2-Acid are not detailed, the general approach involves large-scale synthesis using similar reaction conditions as described above. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-PEG2-Acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Thalidomide-O-PEG2-Acid has a wide range of scientific research applications, including:
Mécanisme D'action
Thalidomide-O-PEG2-Acid exerts its effects by binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This binding leads to the recruitment of non-native substrates to the complex, resulting in their subsequent degradation . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines, contributing to its immunosuppressive and anti-angiogenic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: Another Thalidomide analogue with similar immunomodulatory properties.
Pomalidomide: A Thalidomide derivative with enhanced anti-cancer activity.
Uniqueness
Thalidomide-O-PEG2-Acid is unique due to its incorporation of the PEG2 linker, which enhances its solubility and stability. This feature makes it particularly useful in the development of PROTACs for targeted protein degradation .
Conclusion
Thalidomide-O-PEG2-Acid is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanism of action make it a valuable tool for developing new therapeutic agents and understanding protein degradation pathways.
Propriétés
Formule moléculaire |
C20H22N2O9 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H22N2O9/c23-15-5-4-13(18(26)21-15)22-19(27)12-2-1-3-14(17(12)20(22)28)31-11-10-30-9-8-29-7-6-16(24)25/h1-3,13H,4-11H2,(H,24,25)(H,21,23,26) |
Clé InChI |
LDBBOUWQJLSTOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


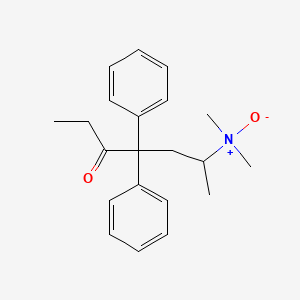
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
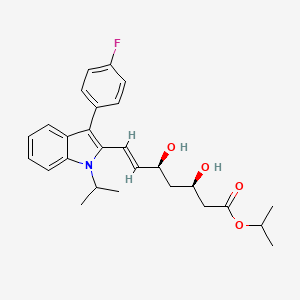

![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)

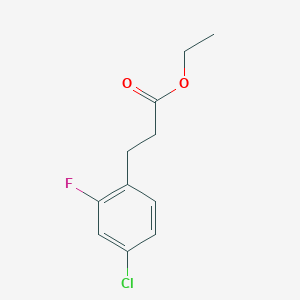

![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
